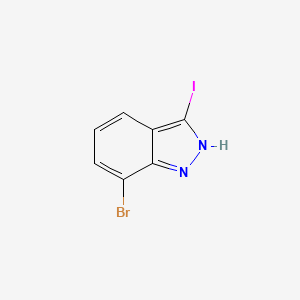

7-Bromo-3-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Studied for its role in drug discovery and development, particularly as a scaffold for designing kinase inhibitors.

Industry: Utilized in the development of advanced materials and as intermediates in organic synthesis.

Mécanisme D'action

Target of Action

7-Bromo-3-iodo-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, depending on their specific targets

Result of Action

Indazole derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the bromination of 3-iodo-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

- Substituted indazoles with various functional groups depending on the nucleophile or coupling partner used.

Comparaison Avec Des Composés Similaires

3-Iodo-1H-indazole: Lacks the bromine atom but shares similar reactivity and applications.

7-Bromo-1H-indazole: Lacks the iodine atom but can undergo similar chemical reactions.

5-Bromo-3-iodo-1H-indazole: Another halogenated indazole with different substitution patterns.

Uniqueness: 7-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Activité Biologique

7-Bromo-3-iodo-1H-indazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions of the indazole ring system. This unique substitution pattern enhances its reactivity and biological activity compared to other indazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various indazole derivatives found that this compound significantly inhibits the activity of lactoperoxidase (LPO), an enzyme crucial for antimicrobial defense. The inhibition constant (Ki) values for indazoles, including this compound, ranged from 4.10 to 252.78 µM, indicating strong inhibitory effects on LPO activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, a derivative of indazole demonstrated selective cytotoxicity against cancer cell lines, with an IC50 value of 5.15 µM against K562 cells while showing a higher IC50 value of 33.2 µM for normal HEK-293 cells . This suggests that the compound may induce apoptosis through mechanisms involving the Bcl2 family proteins and the p53/MDM2 pathway.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.43 |

| HEK-293 | 33.2 |

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives, including this compound, have also been noted. These compounds are believed to modulate various inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Target Interactions : The compound is known to bind to various proteins involved in cell signaling pathways.

- Biochemical Pathways : It affects multiple biochemical pathways, including those regulating apoptosis and inflammation.

- Resulting Cellular Effects : The interaction leads to altered cellular processes such as cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies

Several studies highlight the effectiveness of this compound in different biological contexts:

- Antimicrobial Study : A comparative analysis showed that among various halogenated indazoles, 7-Bromo-3-iodo exhibited superior inhibition against pathogenic bacteria due to its unique halogenation pattern .

- Cancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis in cancer cell lines, supporting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

7-bromo-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJULUTBLCRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646581 |

Source

|

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-26-1 |

Source

|

| Record name | 7-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.